molecular formula C20H16O2 B14396805 5,12-Dimethoxynaphtho[2,3-a]azulene CAS No. 89398-67-4

5,12-Dimethoxynaphtho[2,3-a]azulene

Cat. No.: B14396805
CAS No.: 89398-67-4
M. Wt: 288.3 g/mol
InChI Key: QQQATLYFXLHUAA-UHFFFAOYSA-N
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Description

5,12-Dimethoxynaphtho[2,3-a]azulene is an organic compound that belongs to the class of azulenes Azulenes are aromatic hydrocarbons known for their unique structure, which consists of fused five- and seven-membered rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,12-Dimethoxynaphtho[2,3-a]azulene typically involves the functionalization of azulene derivatives. One common method includes the direct C-H activation of azulene with aryl iodides in the presence of palladium catalysts . The reaction conditions often involve heating the mixture at elevated temperatures under an inert atmosphere.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar catalytic processes. The scalability of these reactions would depend on the availability of starting materials and the efficiency of the catalytic systems used.

Chemical Reactions Analysis

Types of Reactions

5,12-Dimethoxynaphtho[2,3-a]azulene can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,12-Dimethoxynaphtho[2,3-a]azulene involves its interaction with various molecular targets. For instance, its antioxidant activity is linked to its ability to scavenge free radicals and inhibit lipid peroxidation . The compound’s anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,12-Dimethoxynaphtho[2,3-a]azulene stands out due to its specific methoxy substitutions, which can influence its chemical reactivity and biological activity. These substitutions may enhance its stability and solubility, making it more suitable for certain applications compared to its analogs.

Properties

CAS No.

89398-67-4

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

11,18-dimethoxytetracyclo[8.8.0.02,8.012,17]octadeca-1,3,5,7,9,11,13,15,17-nonaene

InChI

InChI=1S/C20H16O2/c1-21-19-15-10-6-7-11-16(15)20(22-2)18-14-9-5-3-4-8-13(14)12-17(18)19/h3-12H,1-2H3

InChI Key

QQQATLYFXLHUAA-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC=CC2=C(C3=C4C=CC=CC=C4C=C31)OC

Origin of Product

United States

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